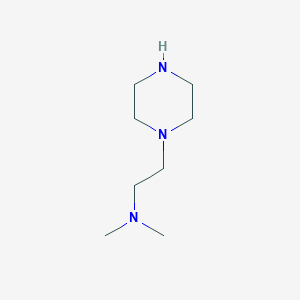

1-(2-Dimethylaminoethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSGSJKBIVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371219 | |

| Record name | 1-(2-dimethylaminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-18-6 | |

| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-dimethylaminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Dimethylaminoethyl)piperazine, a key building block in medicinal chemistry, holds significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not readily found in standard chemical literature, this document outlines the most probable synthetic routes based on established methods for N-alkylation of piperazines. Furthermore, it compiles available data on its properties and discusses the broader biological context of piperazine derivatives, offering insights for future research and drug discovery endeavors.

Introduction

This compound, also known as N,N-Dimethyl-2-(piperazin-1-yl)ethanamine, is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile linker.[1] This compound, with its terminal dimethylamino group, presents a unique combination of a tertiary amine and a secondary amine within the piperazine ring, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N₃ | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| CAS Number | 3644-18-6 | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 63 °C | [3] |

| Density | 0.92 g/mL | [3] |

| Refractive Index (n20/D) | 1.479 | |

| Purity (typical) | ≥98.0% (GC) | |

| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N | |

| SMILES | CN(C)CCN1CCNCC1 |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, the most logical and commonly employed method would be the mono-N-alkylation of piperazine. This involves the reaction of piperazine with a suitable 2-(dimethylamino)ethylating agent.

General Synthetic Approach: N-Alkylation of Piperazine

The primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct due to the presence of two reactive secondary amine groups.[4] Several strategies can be employed to favor mono-alkylation.[4]

A common and effective method involves the use of a large excess of piperazine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already substituted product.

Another strategy is to use a protecting group on one of the piperazine nitrogens, perform the alkylation on the unprotected nitrogen, and then deprotect to yield the desired monosubstituted product.[4] However, this adds extra steps to the synthesis.

A more direct approach involves the in situ formation of a piperazine salt, such as the monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting mono-alkylation.[4][5]

Proposed Experimental Protocol

Based on general principles of N-alkylation of piperazines, a plausible experimental protocol for the synthesis of this compound is outlined below. It is crucial to note that this is a theoretical protocol and requires optimization and validation in a laboratory setting.

Reaction Scheme:

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Materials:

-

Piperazine (anhydrous)

-

2-Chloro-N,N-dimethylethylamine hydrochloride[6]

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen solvent.

-

Addition of Base: Add a suitable base (e.g., 2-3 equivalents relative to the alkylating agent) to the piperazine solution.

-

Addition of Alkylating Agent: Slowly add a solution of 2-chloro-N,N-dimethylethylamine hydrochloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The excess piperazine can be removed by vacuum distillation or by washing the crude product with a solvent in which piperazine is sparingly soluble. The final product, this compound, can be further purified by vacuum distillation.

Workflow Diagram

Figure 2: A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

The biological activities of this compound itself are not extensively documented in publicly available literature. However, the broader class of piperazine derivatives exhibits a vast range of pharmacological effects, suggesting potential areas of application for this compound.

Piperazine-containing molecules have been successfully developed as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, and antiviral agents.[1][7] The piperazine moiety often serves as a key pharmacophore that interacts with various biological targets.

Derivatives of N-(2-Aminoethyl)piperazine, a structurally related compound, have shown significant therapeutic potential in oncology, infectious diseases, and neurology.[8] This highlights the value of the N-substituted piperazine scaffold in drug discovery.

Specifically, some N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for antiallergy activity, with some showing activity in preclinical models.[9] This suggests that the this compound core could be a valuable starting point for the development of new antiallergic or antihistaminic agents.

The general mode of action for some piperazine-based anthelmintics involves the paralysis of parasites by blocking acetylcholine at the myoneural junction, an effect mediated through agonist activity on GABA receptors.[10] While this is a specific application, it underscores the potential for piperazine derivatives to interact with neurotransmitter systems.

Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been identified in the reviewed literature. Research into the biological effects of this compound would be necessary to elucidate its mechanism of action and any associated signaling cascades.

Given the prevalence of piperazine derivatives as CNS-active agents, it is plausible that this compound or its derivatives could interact with various neurotransmitter receptors and their downstream signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Figure 3: A hypothetical workflow for the biological investigation of this compound.

Conclusion

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 3644-18-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. webbook.nist.gov [webbook.nist.gov]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Physicochemical Properties and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 1-(2-Dimethylaminoethyl)piperazine, alongside an exploration of its potential applications in drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes a potential signaling pathway based on the biological activity of its derivatives.

Core Physicochemical Properties

This compound, a tertiary amine with a piperazine moiety, possesses a unique set of physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N₃ | [1][] |

| Molecular Weight | 157.26 g/mol | [1][] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 63 °C | [1][] |

| Density | 0.917 g/cm³ | [1][] |

| Predicted pKa | 9.50 ± 0.28 | N/A |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The determination of the physicochemical properties of this compound follows established methodologies for liquid amines. Below are detailed protocols that can be adapted for the precise measurement of its key characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Workflow for Boiling Point Determination

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity or basicity of a compound, can be determined using potentiometric titration. This involves titrating a solution of the amine with a strong acid or base and monitoring the pH change.

Workflow for pKa Determination

Role in Drug Development and Potential Signaling Pathway

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of this compound have shown promise in preclinical studies, particularly in the area of allergy and inflammation.

A study on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which are structurally derived from this compound, demonstrated their activity as histamine H1 receptor antagonists.[3] One of the synthesized analogues, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, exhibited an IC50 of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors.[3] This suggests that this compound could serve as a valuable building block for the development of new antiallergic agents.

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to allergic and inflammatory responses. Antagonism of this receptor blocks these downstream effects.

Proposed Signaling Pathway for H1 Receptor Antagonism

This diagram illustrates how a derivative of this compound, acting as an antagonist, can block the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.

Conclusion

This compound is a chemical entity with well-defined core physicochemical properties. While further experimental data on its melting point and solubility would be beneficial, existing information provides a solid foundation for its use in research and development. The demonstrated biological activity of its derivatives as histamine H1 receptor antagonists highlights its potential as a valuable scaffold for the discovery of novel therapeutics for allergic conditions. The provided experimental protocols and the visualized signaling pathway offer a framework for future investigations into this promising compound.

References

1-(2-Dimethylaminoethyl)piperazine CAS number 3644-18-6

An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine

CAS Number: 3644-18-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methods for this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as N,N-dimethyl-2-(piperazin-1-yl)ethanamine, is a diamine featuring a piperazine ring substituted with a dimethylaminoethyl group.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3644-18-6 | [1][2] |

| Molecular Formula | C₈H₁₉N₃ | [1][3] |

| Molecular Weight | 157.26 g/mol | [1][3] |

| Appearance | Clear yellow to colorless liquid | [2] |

| Boiling Point | 63 °C | [2] |

| Density | 0.917 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.479 | [4] |

| Purity (typical) | ≥98.0% (GC) | [4] |

| SMILES | CN(C)CCN1CCNCC1 | [3] |

| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 2-dimethylaminoethylating agent, such as 2-dimethylaminoethyl chloride. To control the selectivity and minimize the formation of the 1,4-disubstituted byproduct, several strategies can be employed, including using a large excess of piperazine or utilizing a protecting group strategy. A common and efficient method involves the in-situ formation of piperazine monohydrochloride to deactivate one of the nitrogen atoms.

Experimental Protocol: Synthesis via Mono-alkylation of Piperazine

This protocol is based on general methods for the mono-alkylation of piperazine.[1]

Materials:

-

Piperazine (anhydrous)

-

Piperazine dihydrochloride

-

2-Dimethylaminoethyl chloride hydrochloride

-

Methanol

-

Potassium Carbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Formation of Piperazine Monohydrochloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains in-situ generated piperazine monohydrochloride.

-

Alkylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 2-dimethylaminoethyl chloride hydrochloride (1 equivalent) in methanol and neutralize it carefully with a suitable base like potassium carbonate to generate the free base. Slowly add this solution of 2-dimethylaminoethyl chloride to the piperazine monohydrochloride solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture and filter off any precipitated salts (e.g., piperazine dihydrochloride, potassium chloride). Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in deionized water and adjust the pH to >12 with a strong base (e.g., NaOH). Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Reactivity and Potential Applications

The reactivity of this compound is characterized by its three nitrogen atoms, each with varying degrees of nucleophilicity. The secondary amine within the piperazine ring is the most reactive site for further substitution reactions such as acylation and alkylation. The tertiary amines (the dimethylamino group and the N-1 of the piperazine ring) can act as bases or catalysts.

While there is limited publicly available information on the specific biological activities of this compound itself, its structural motif is present in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including:

-

Antiviral properties [7]

-

Anticancer effects

-

Central nervous system activity , including potential applications in the treatment of Alzheimer's disease[3]

Therefore, this compound serves as a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.

Toxicology and Safety

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both qualitative and quantitative analysis.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column: A mid-polarity column such as a DB-17 or equivalent (50% Phenyl-methylpolysiloxane) is a suitable choice.[8]

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 1:20

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Solvent Delay: 3 minutes

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or dichloromethane.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. ijcmas.com [ijcmas.com]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. hakon-art.com [hakon-art.com]

Spectral Analysis of 1-(2-Dimethylaminoethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide combines theoretical predictions based on its chemical structure with illustrative data from closely related compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-(Dimethylamino)ethyl)piperazine

-

Synonyms: N,N-Dimethyl-2-(piperazin-1-yl)ethanamine

-

CAS Number: 3644-18-6[1]

-

Molecular Formula: C₈H₁₉N₃[1]

-

Molecular Weight: 157.26 g/mol [1]

-

Appearance: Clear, colorless to yellow liquid

Caption: 2D Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from analogous structures.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | t | 2H | -N-CH₂-CH₂-N(CH₃)₂ |

| ~2.65 | t | 4H | Piperazine ring (-CH₂-N-CH₂-) |

| ~2.50 | t | 4H | Piperazine ring (-CH₂-NH-CH₂-) |

| ~2.40 | s | 6H | -N(CH₃)₂ |

| ~1.80 | s (broad) | 1H | -NH (piperazine) |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~58.0 | -N-C H₂-CH₂-N(CH₃)₂ |

| ~55.0 | Piperazine ring (-C H₂-N-CH₂-) |

| ~54.5 | -N-CH₂-C H₂-N(CH₃)₂ |

| ~46.0 | Piperazine ring (-C H₂-NH-CH₂-) |

| ~45.5 | -N(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below, with reference to the typical vibrational frequencies of similar compounds.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine in piperazine ring) |

| 2940 - 2980 | Strong | C-H stretch (aliphatic) |

| 2800 - 2850 | Strong | C-H stretch (aliphatic) |

| 1450 - 1480 | Medium | C-H bend (methylene and methyl) |

| 1260 - 1300 | Medium | C-N stretch (aliphatic amine) |

| 1100 - 1150 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 113 | [M - N(CH₃)₂]⁺ |

| 99 | [M - CH₂N(CH₃)₂]⁺ |

| 86 | [Piperazine-CH₂]⁺ |

| 71 | [CH₂N(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product) |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile compounds, typically used with GC-MS. Standard electron energy is 70 eV.

-

Electrospray Ionization (ESI): Suitable for polar and non-volatile compounds, typically used with LC-MS.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).

Caption: A generalized workflow for the spectral analysis of a chemical compound.

References

The Biological Landscape of 1-(2-Dimethylaminoethyl)piperazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-dimethylaminoethyl)piperazine scaffold is a versatile structural motif that has garnered attention in medicinal chemistry for its potential to yield compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the known biological effects of derivatives incorporating this core structure, with a focus on their antimicrobial, anticancer, and neuroprotective properties. While specific quantitative data for a broad range of this compound derivatives remains an area of active research, this document summarizes the available information for this class and draws upon data from closely related piperazine analogues to provide a comprehensive overview of their therapeutic potential.

Antimicrobial Activity

Derivatives of piperazine are well-documented for their efficacy against a variety of microbial pathogens, including both bacteria and fungi. The introduction of different substituents onto the piperazine ring allows for the fine-tuning of their antimicrobial spectrum and potency. While specific studies focusing exclusively on this compound derivatives are limited, research on N-alkyl and N-aryl piperazine derivatives provides valuable insights into their potential antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against a range of microorganisms. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

| Compound Class | Specific Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |

| Chalcone-piperazine hybrid | Not specified | Candida albicans | 2.22 | |

| N-Aryl-piperazine | Not specified | Staphylococcus aureus | Not specified | [1] |

| N-Aryl-piperazine | Not specified | Pseudomonas aeruginosa | Not specified | [1] |

| N-Aryl-piperazine | Not specified | Streptomyces epidermidis | Not specified | [1] |

| N-Aryl-piperazine | Not specified | Escherichia coli | Not specified | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (piperazine derivatives)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compounds: A stock solution of each piperazine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then diluted to the final test concentration of 5 x 10⁵ CFU/mL in MHB.

-

Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the serially diluted test compound, is inoculated with 100 µL of the standardized inoculum. A positive control (inoculum without test compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Anticancer Activity

The piperazine scaffold is a common feature in many approved anticancer drugs. Derivatives of piperazine have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. Research into arylpiperazine derivatives has revealed their potential to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various arylpiperazine derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine | Compound 30 | Breast, Skin, Pancreas, Cervix | Not specified | [2] |

| Thiazolinylphenyl-piperazine | Various | Breast Cancer | >25 | [2] |

| Arylpiperazine | Phenyl ring at 4-position | LNCaP (Prostate) | 3.67 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (piperazine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization of Formazan: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Neuroprotective and CNS-Related Activities

Arylpiperazine derivatives have been extensively studied for their effects on the central nervous system (CNS), particularly their interactions with dopaminergic and serotonergic receptors. These interactions underpin their potential as neuroprotective agents and for the treatment of various neurological and psychiatric disorders. One study specifically investigating N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives identified their potential in the context of allergic reactions through histamine H1 receptor antagonism.

Quantitative CNS-Related Data

| Compound Class | Specific Derivative | Target/Assay | IC50 (nM) | Reference |

| N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide | N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor Binding | 310 | [4] |

Potential Neuroprotective Mechanisms

Studies on broader classes of arylpiperazines suggest that their neuroprotective effects may be mediated through the modulation of signaling pathways that protect neuronal cells from damage and apoptosis.

Signaling Pathways and Mechanisms of Action

The biological activities of piperazine derivatives are underpinned by their interaction with various molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways implicated in the anticancer and neuroprotective effects of arylpiperazine derivatives.

Caption: Putative anticancer signaling pathways modulated by arylpiperazine derivatives.

Caption: Potential neuroprotective signaling pathways influenced by arylpiperazine derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. While the body of research specifically focused on this scaffold is still developing, the broader data on related piperazine derivatives strongly suggests potential for significant antimicrobial, anticancer, and neuroprotective activities. The experimental protocols provided herein offer a standardized framework for the future evaluation of novel this compound derivatives. Further investigation into the synthesis and biological screening of a wider range of these specific derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further drug development. The exploration of their mechanisms of action, particularly their impact on key signaling pathways, will be crucial in advancing these compounds towards clinical applications.

References

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-(2-Dimethylaminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). The information herein is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C₈H₁₉N₃[1] |

| Molecular Weight | 157.26 g/mol [1][2] |

| Appearance | Clear yellow liquid[3] |

| Form | Liquid[4] |

| Density | 0.92 g/mL[4] |

| Refractive Index | n20/D 1.479[4] |

| pKa | 9.50 ± 0.28 (Predicted)[4] |

| Storage Temperature | Room temperature[4], 10°C - 25°C[5], 4°C[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5] |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |

Signal Word: Danger[5]

Hazard Pictograms:

-

Corrosion (GHS05)[6]

-

Acute Toxicity (Skull and Crossbones - GHS06) - Implied by H301

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this substance:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Compatible chemical-resistant gloves.[5] Appropriate protective clothing to prevent skin exposure.[5][7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[5]

-

Do not ingest or inhale.[5]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Take measures to prevent the build-up of electrostatic charge.[6]

Storage Conditions

-

Keep the container tightly closed and in an upright position to prevent leakage.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

A clear understanding of emergency procedures is critical when working with hazardous chemicals.

First Aid Measures

The following table outlines the immediate first aid response for different types of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash with plenty of water and soap for at least 15 minutes.[5] Take off immediately all contaminated clothing and wash it before reuse.[6] Seek immediate medical attention.[6] |

| Ingestion | Wash out the mouth with water if the person is conscious.[5] Do NOT induce vomiting.[5][6][7] Immediately call a POISON CENTER or doctor.[6] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or has stopped, administer artificial respiration.[6] Seek immediate medical attention.[6] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the substance from entering drains or surface water.[5]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[8] Clean the contaminated area thoroughly.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic oxides of nitrogen.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Visual Workflows

The following diagrams illustrate key safety and emergency workflows.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 3644-18-6 [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Dimethylaminoethyl)piperazine, a versatile building block in medicinal chemistry and a compound of interest for various industrial applications. This document consolidates its chemical identity, physicochemical properties, synthesis and purification protocols, and its role in drug discovery and development, with a focus on its interaction with key biological targets.

Chemical Identity and Synonyms

This compound is a substituted piperazine derivative with the Chemical Abstracts Service (CAS) Registry Number 3644-18-6 . It is crucial to use this identifier to avoid confusion with other structurally similar compounds. The compound is also known by several synonyms, which are essential for comprehensive literature and database searches.

Synonyms:

-

N,N-Dimethyl-2-(piperazin-1-yl)ethylamine[1]

-

1-(Dimethylamino)-2-(piperazin-1-yl)ethane

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N₃ | [2][4] |

| Molecular Weight | 157.26 g/mol | [2][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 63 °C | [] |

| Density | 0.92 g/mL | [6] |

| Refractive Index (n20/D) | 1.479 | [2] |

| Purity (GC) | ≥98.0% | [2] |

| Water Impurity | ≤0.5% | [2] |

| Beilstein Registry Number | 105841 | [2] |

| MDL Number | MFCD00167969 | [2] |

Experimental Protocols

Synthesis: N-Alkylation of Piperazine

A common and effective method for the synthesis of this compound is the N-alkylation of piperazine with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethanamine. The following is a generalized experimental protocol based on established N-alkylation procedures for piperazines.[7][8]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Piperazine

-

2-chloro-N,N-dimethylethanamine hydrochloride

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add piperazine and the chosen solvent.

-

Add the base to the mixture and stir until it is well-dispersed.

-

Slowly add a solution of 2-chloro-N,N-dimethylethanamine hydrochloride in the same solvent to the reaction mixture. To favor mono-alkylation, it is often advantageous to use an excess of piperazine.[8]

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[9][10]

Apparatus:

-

A distillation flask

-

A fractionating column

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

Procedure:

-

Transfer the crude product to the distillation flask.

-

Assemble the fractional distillation apparatus.

-

Gradually reduce the pressure inside the apparatus to the desired level.

-

Heat the distillation flask to bring the liquid to a boil.

-

Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

-

Monitor the purity of the collected fractions using a suitable analytical method like GC.

Role in Drug Discovery and Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[11] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which allows for salt formation and improved bioavailability. Piperazine derivatives have been extensively investigated for their interactions with various biological targets, particularly neurotransmitter receptors.[12]

Interaction with Neurotransmitter Receptors

Piperazine-containing compounds are known to interact with a variety of neurotransmitter receptors, including dopamine and serotonin receptors.[12][13] This makes them attractive scaffolds for the development of drugs targeting central nervous system (CNS) disorders.

-

Dopamine Receptors: Many antipsychotic drugs incorporate a piperazine ring, which often plays a crucial role in their binding to dopamine D2 receptors.[3][14] The nitrogen atoms of the piperazine ring can engage in key hydrogen bonding and ionic interactions within the receptor's binding pocket. Derivatives of this compound could be designed to modulate the affinity and selectivity for different dopamine receptor subtypes.

-

Serotonin Receptors: The piperazine scaffold is also a common feature in ligands targeting serotonin (5-HT) receptors.[13][15] Depending on the substitution pattern, piperazine derivatives can act as agonists or antagonists at various 5-HT receptor subtypes, making them relevant for the treatment of depression, anxiety, and other mood disorders.

The logical relationship for the development of CNS-active drugs based on the piperazine scaffold can be visualized as follows:

Figure 2: The role of the piperazine scaffold in the development of CNS-active drugs.

Other Applications

Beyond its use as a building block in drug discovery, this compound and its close analogs can also function as:

-

Ligands in Catalysis: The nitrogen atoms in the piperazine and dimethylamino groups can coordinate with metal ions, making this compound a potential ligand for various catalytic applications, such as in polymerization reactions.[11][16][17]

-

Curing Agents for Epoxy Resins: Aminoethylpiperazines are utilized as curing agents for epoxy resins, a process that is critical in the formulation of coatings and adhesives.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties. Its synthesis, primarily through N-alkylation of piperazine, is a well-established chemical transformation. The presence of the piperazine scaffold makes it a highly relevant building block for the design and development of novel therapeutics, particularly those targeting the central nervous system. Further research into the specific biological activities and signaling pathways of this compound and its derivatives is warranted to fully exploit its potential in drug discovery and other chemical applications.

References

- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 2. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]

- 3. Role of D₁/D₂ dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. This compound | 3644-18-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. US2622084A - Isolation of piperazine - Google Patents [patents.google.com]

- 10. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

1-(2-Dimethylaminoethyl)piperazine molecular weight and formula

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides an in-depth look at 1-(2-Dimethylaminoethyl)piperazine, a tertiary amine and a piperazine derivative.

Core Chemical Properties

This compound, also known by synonyms such as N,N-Dimethyl-1-piperazineethanamine and N,N-Dimethyl-2-piperazinoethylamine, is a chemical compound with established properties.[1][2] Its fundamental chemical data are summarized below.

| Property | Value |

| Molecular Formula | C8H19N3 |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 3644-18-6 |

A summary of the key molecular properties of this compound.

Physicochemical Characteristics

This compound is typically a clear yellow liquid with a boiling point of 63°C and a density of 0.917 g/cm³.[][4] It is classified as a corrosive and irritant substance, necessitating careful handling in a laboratory setting.[4]

While detailed experimental protocols and specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Piperazine and its derivatives are known to interact with various biological targets, often exhibiting activity at central nervous system receptors.

Further research would be required to elucidate specific biological activities, mechanisms of action, and detailed experimental applications for this particular compound. The following logical workflow outlines a general approach for characterizing a novel compound with similar structural features.

A generalized workflow for the characterization and development of a novel chemical compound.

References

Commercial Sourcing and Technical Applications of 1-(2-Dimethylaminoethyl)piperazine: A Guide for Researchers

An In-depth Examination of Supply, Purity, and Potential Research Applications for Drug Development Professionals

Introduction

1-(2-Dimethylaminoethyl)piperazine, a substituted piperazine derivative, is a chemical compound with potential applications in various fields of research and development, particularly in the synthesis of novel therapeutic agents. Its molecular structure, featuring both a piperazine ring and a dimethylaminoethyl side chain, provides a versatile scaffold for the development of compounds with diverse biological activities. This technical guide offers a comprehensive overview of the commercial availability of this compound, alongside a summary of its known and potential applications in scientific research, with a focus on its relevance to drug discovery and development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental work. Below is a comparative table summarizing the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | 3644-18-6 | C₈H₁₉N₃ | ≥98.0% (GC)[1][2] | Discontinued, contact for assistance[1][2] | Previously offered as a liquid with ≤0.5% water content[1][2] |

| Apollo Scientific | 3644-18-6 | C₈H₁₉N₃ | 98%[3] | 250mg, 1g, 5g, 25g[3] | Pricing available in GBP[3] |

| Bluecrystal chem-union | 3644-18-6 | C₈H₁₉N₃ | 99%[4] | Bulk quantities (Metric Ton)[4] | Appearance described as a white powder[4] |

| SynQuest Laboratories | 3644-18-6 | C₈H₁₉N₃ | 97%[5] | Not specified | - |

| Alfa Chemistry | 3644-18-6 | C₈H₁₉N₃ | >98%[6] | Not specified | Appearance described as a clear yellow liquid[6] |

| ChemScene | 3644-18-6 | C₈H₁₉N₃ | 95+%[7] | Not specified | - |

| Santa Cruz Biotechnology | 3644-18-6 | C₈H₁₉N₃ | Not specified | Not specified | Classified as a Dangerous Good for transport[8] |

| MOLBASE | 3644-18-6 | C₈H₁₉N₃ | Varies | Varies | A platform with multiple suppliers[9] |

Potential Research Applications and Biological Activities

While specific experimental protocols and signaling pathways for this compound are not extensively detailed in publicly available literature, the broader class of piperazine derivatives has been the subject of significant research in medicinal chemistry. These compounds are known to possess a wide range of biological activities, suggesting potential avenues of investigation for this compound.

General Workflow for Investigating Novel Piperazine Derivatives

The following diagram illustrates a general workflow for the initial investigation of a novel piperazine derivative, such as this compound, in a drug discovery context.

Potential Signaling Pathway Involvement

Based on the known activities of other piperazine-containing compounds, this compound could potentially interact with various signaling pathways relevant to oncology, neuroscience, and infectious diseases. For example, many piperazine derivatives are known to target G-protein coupled receptors (GPCRs) or ion channels. A hypothetical signaling cascade that could be investigated is outlined below.

Experimental Protocols

While specific published protocols for this compound are scarce, researchers can adapt established methodologies used for evaluating similar compounds. An example of a general protocol for assessing the cytotoxic effects of a novel compound is provided below.

MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

-

This compound (solubilized in an appropriate solvent, e.g., DMSO or PBS)

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a readily available chemical intermediate with potential for use in the development of novel therapeutic agents. While specific biological data for this compound is limited in the public domain, the well-established and diverse activities of the broader piperazine class of molecules provide a strong rationale for its further investigation. Researchers in drug discovery and development can leverage the commercial availability of this compound to explore its potential in various disease models, guided by the general experimental approaches and workflows outlined in this guide. Future studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for unlocking its full therapeutic potential.

References

- 1. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]

- 2. 1- 2-(Dimethylamino)ethyl piperazine = 98.0 GC 3644-18-6 [sigmaaldrich.com]

- 3. 3644-18-6 Cas No. | 1-[2-(Dimethylamino)ethyl]piperazine | Apollo [store.apolloscientific.co.uk]

- 4. 1-[2-(Dimethylamino)ethyl]piperazine, CasNo.3644-18-6 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 5. CAS 3644-18-6 | 3H31-1-V8 | MDL MFCD00167969 | 1-[2-(Dimethylamino)ethyl]piperazine | SynQuest Laboratories [synquestlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. molbase.com [molbase.com]

Technical Guide: Purity Specifications of 1-(2-Dimethylaminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6), a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers and professionals in drug development and quality control.

Physicochemical Properties and Purity Specifications

This compound is typically available as a clear, colorless to yellow liquid, though it can also be found as a white powder.[1][2] It is essential to adhere to stringent purity specifications to ensure the quality, safety, and efficacy of downstream products. The general specifications for this compound are summarized in the table below.

| Parameter | Specification | Typical Analytical Method |

| Appearance | Clear, colorless to yellow liquid or white powder | Visual Inspection |

| Identity | Conforms to the structure | IR, NMR Spectroscopy |

| Assay (Purity) | ≥ 98.0%[3] | Gas Chromatography (GC) |

| Water Content | ≤ 0.5%[3] | Karl Fischer Titration |

Potential Impurities

The impurity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the alkylation of piperazine with 2-dimethylaminoethyl chloride. Based on this, potential impurities may include unreacted starting materials, by-products, and residual solvents.

| Potential Impurity | Structure | Rationale for Presence |

| Piperazine |  | Unreacted starting material |

| 2-Dimethylaminoethyl chloride |  | Unreacted starting material |

| 1,4-bis(2-Dimethylaminoethyl)piperazine | By-product from di-alkylation of piperazine | |

| Residual Solvents | Varies | Used in synthesis and purification (e.g., Toluene, Methanol) |

Analytical Methodologies: Experimental Protocols

Accurate determination of purity and impurities requires robust analytical methods. The following sections detail the protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.

Gas Chromatography (GC) for Purity Assay

Gas chromatography with a Flame Ionization Detector (FID) is the most common method for determining the purity of this compound.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 2 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 10 minutes.

-

Ramp: Increase to 260°C at a rate of 35°C/min.

-

Hold: Maintain at 260°C for 2 minutes.

-

-

Injection Volume: 1.0 µL.

-

Diluent: Methanol.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Due to its lack of a strong UV chromophore, direct HPLC-UV analysis of this compound is challenging. A derivatization method can be employed for sensitive detection of the main component and related impurities.

Experimental Protocol (with Derivatization):

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 340 nm (after derivatization).

-

Injection Volume: 10 µL.

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water).

-

In a separate vial, mix the sample solution with a solution of NBD-Cl in the presence of a buffer (e.g., borate buffer, pH 8-9).

-

Heat the mixture (e.g., at 60°C) for a specified time to allow for complete derivatization.

-

Cool the solution and dilute as necessary before injection.

-

Visualizations

The following diagrams illustrate the key workflows in the quality control of this compound.

Caption: Inferred synthetic pathway and the formation of a key by-product.

Caption: A general workflow for the quality control testing of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-(2-Dimethylaminoethyl)piperazine as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring the versatile ligand, 1-(2-Dimethylaminoethyl)piperazine. The unique structural features of this ligand, possessing three potential nitrogen donor atoms, allow for the formation of stable and diverse coordination complexes with various transition metals. These complexes have garnered significant interest due to their promising biological activities, including anticancer and antimicrobial properties, as well as their potential in catalysis.

Applications in Anticancer Research

Metal complexes incorporating this compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways and interaction with DNA.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine-containing metal complexes against different cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

| Complex | Cancer Cell Line | IC50 (µM) | Reference |

| [Cu(L)Cl]PF6 (L = piperazine deriv.) | A2780 (Ovarian) | 30-40 | [1] |

| [Cu(L)(bzac)(NO3)] (L = 1,10-phen) | B16 (Melanoma) | 2.20 (48h) | [2] |

| [Cu(L)(bzac)(ClO4)] (L = 1,10-phen) | B16 (Melanoma) | 1.44 (48h) | [2] |

| [Cu(L)(bzac)(NO3)] (L = 2,2'-bipy) | B16 (Melanoma) | 4.65 (48h) | [2] |

| [Cu(L)(bzac)(ClO4)] (L = 2,2'-bipy) | B16 (Melanoma) | 4.70 (48h) | [2] |

| Piperazine-pyrimidine derivative 5b | MCF-7 (Breast) | 6.29 | [3] |

| Quinoxalinylpiperazine derivative 122 | HCT116 (Colon) | 0.029 | [4] |

| Quinoxalinylpiperazine derivative 122 | HCT-15 (Colon) | 0.021 | [4] |

| [Co(ecpcdt)3] | Dalton's Lymphoma | Comparable to Cisplatin | [5][6] |

| [Cu(ecpcdt)2] | Dalton's Lymphoma | 3.82 µg/mL | [5][6] |

Antimicrobial Applications

Complexes of this compound and related ligands exhibit notable antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The chelation of the metal ion often enhances the antimicrobial efficacy of the organic ligand.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of piperazine-based metal complexes against various microbial strains, demonstrating their potential as novel antimicrobial agents.

| Complex | Microbial Strain | MIC (µg/mL) | Reference |

| Nickel(II) complex with 2,2-diMe-1,3-pd | Candida parapsilosis | 15.6 | [7] |

| Nickel(II) complex with 2,2-diMe-1,3-pd | Candida krusei | 62.5 | [7] |

| Chromium(III) complex of hydrazine Schiff base | B. subtilis, E. coli | 8-128 | [8] |

| Dioxomolybdenum(VI) complex | S. aureus, E. coli | 62.5-500 | [8] |

| Piperazine derivative 5-ClPAH | S. aureus ATCC 25923 | 78.12 | [9] |

| Piperazine derivative 5-ClPAH | P. aeruginosa ATCC 27853 | 156.25 | [9] |

| Sparfloxacin-piperazine derivative | Gram-positive bacteria | 1-5 | [10] |

Catalytic Applications

Metal complexes with this compound and its analogs can act as efficient catalysts in various organic transformations, most notably in oxidation reactions. The ligand's structure can be tailored to influence the selectivity and efficiency of the catalytic process.

Catalytic Oxidation of Alcohols

Copper(II) complexes, in particular, have been investigated for the catalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, often using environmentally benign oxidants like hydrogen peroxide.

Table 3: Catalytic Efficiency in Alcohol Oxidation

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Cu(II)-Schiff Base/Silica | Benzyl alcohol | Benzaldehyde | High | High | [11] |

| [Cu(salen)] | Benzyl alcohol | Benzaldehyde | ~90 | >95 | [12] |

| [RuHCl(CO)(PPh3)3] | Aryl alcohols | Aryl aldehydes | High | High | [13] |

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a metal(II) complex with this compound. The specific metal salt and solvent may be varied to obtain different complexes.

Materials:

-

This compound

-

Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Ethanol or Methanol

-

Stir plate and magnetic stir bar

-

Reflux condenser

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of ethanol in a round bottom flask with stirring.

-

In a separate beaker, dissolve the metal(II) chloride hexahydrate (1 mmol) in 10 mL of ethanol.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

A color change or precipitation should be observed, indicating complex formation.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitated complex by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the complex in a desiccator over silica gel.

-

Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and mass spectrometry.[14]

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of the synthesized metal complexes on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized metal complex

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Isopropanol or solubilization buffer

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Make serial dilutions of the complex in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted complex solutions to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of isopropanol or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the complex that inhibits cell growth by 50%.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method for determining the MIC of the metal complexes against bacterial and fungal strains.[17][18][19]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Synthesized metal complex

-

DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the metal complex in DMSO. Perform serial two-fold dilutions of the complex in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted complex. Include a positive control (inoculum without complex) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-